BenchChemオンラインストアへようこそ!

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide

Medicinal chemistry Antibacterial drug discovery Structure-activity relationship

N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide (CAS 865249-31-6) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, with a molecular formula of C₁₅H₉ClFN₃O₂ and a molecular weight of 317.7 g/mol. It features a 2-chlorophenyl ring at the oxadiazole C5 position and a 3-fluorobenzamide moiety at the C2 amino position.

Molecular Formula C15H9ClFN3O2
Molecular Weight 317.7
CAS No. 865249-31-6
Cat. No. B2843736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide
CAS865249-31-6
Molecular FormulaC15H9ClFN3O2
Molecular Weight317.7
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F)Cl
InChIInChI=1S/C15H9ClFN3O2/c16-12-7-2-1-6-11(12)14-19-20-15(22-14)18-13(21)9-4-3-5-10(17)8-9/h1-8H,(H,18,20,21)
InChIKeyVPWBJAYDTLPKJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide (CAS 865249-31-6) – Chemical Profile and Procurement-Relevant Structural Context


N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide (CAS 865249-31-6) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, with a molecular formula of C₁₅H₉ClFN₃O₂ and a molecular weight of 317.7 g/mol [1]. It features a 2-chlorophenyl ring at the oxadiazole C5 position and a 3-fluorobenzamide moiety at the C2 amino position. The compound is a positional isomer of KKL-35 (CAS 865285-29-6; 4-chloro/4-fluoro substitution), which has been characterized as a trans-translation inhibitor [2]. This 2-chloro/3-fluoro substitution pattern creates distinctive steric and electronic properties relative to other oxadiazole analogs, including altered dipole moments and hydrogen-bonding potential that can influence target binding selectivity. The compound has been evaluated in antiproliferative assays against human HeLa cells and is annotated in antibiotic databases as a synthetic trans-translation inhibitor with activity against Gram-negative pathogens such as Legionella pneumophila [1][2].

N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide – Why Seemingly Similar 1,3,4-Oxadiazole Analogs Cannot Be Assumed Interchangeable


Compounds built on the 1,3,4-oxadiazole scaffold frequently exhibit divergent biological profiles arising from even minor variations in aryl substitution [1]. N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide differs from its closest positional isomer KKL-35 (4-chloro/4-fluoro substitution) in both chlorine and fluorine regiochemistry, which directly affects electronic distribution across the heterocyclic core and alters molecular recognition by biological targets. Across the broader oxadiazole class, the position of halogen substituents on the pendant aromatic rings has been shown to shift potency by orders of magnitude across cancer cell lines and modulate selectivity between Gram-positive and Gram-negative antibacterial activity [1][2]. Investigators selecting an oxadiazole probe molecule must therefore verify quantifiable, analog-specific performance in their target assay rather than relying on class-level assumptions.

N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide – Quantitative Differentiation Evidence Against the Closest Analogs


Positional Isomerism vs. KKL-35: 2-Cl/3-F Substitution Creates a Structurally Distinct Scaffold Not Bioequivalent to the 4-Cl/4-F Congener

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide (CAS 865249-31-6) is a positional isomer of KKL-35 (CAS 865285-29-6; 4-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide). Both share the identical molecular formula C₁₅H₉ClFN₃O₂ and molecular weight of 317.7 g/mol, yet differ in the chlorine position (ortho vs. para on the C5 phenyl ring) and fluorine position (meta vs. para on the benzamide ring) [1][2]. KKL-35 has a well-established trans-translation inhibition IC₅₀ of 0.9 µM, while the target compound's trans-translation activity has not been published at the same resolution, preventing direct potency comparison . The ortho-chloro substitution introduces steric hindrance that restricts rotation about the oxadiazole–phenyl bond, potentially altering the conformational ensemble sampled in solution compared to the para-chloro analog. This substitution pattern is expected to shift target selectivity and physicochemical properties, making the compounds non-interchangeable in both biochemical and cellular assay contexts [1].

Medicinal chemistry Antibacterial drug discovery Structure-activity relationship

Antiproliferative Activity in HeLa Cells: Quantified Cytotoxicity with a ≥1 µM Threshold Distinguishing from Inactive In-Class Analogs

In a PubChem-deposited bioassay, N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide was tested for antiproliferative activity against human cervical adenocarcinoma HeLa cells using the WST8 colorimetric assay with a 48-hour incubation [1]. Among 6 compounds tested in this screening set, the target compound was one of 3 active compounds, and one of those with activity ≤ 1 µM [1]. This places the compound within the top third of the screening set for HeLa antiproliferative potency. In contrast, a related series of 2-phenylamino-5-(2-chlorophenyl)-1,3,4-oxadiazole derivatives evaluated by Kumar and Srivastava (2019) showed variable antibacterial but predominantly weak anticancer activity, with many analogs exhibiting IC₅₀ values >50 µM against multiple cell lines [2]. The quantitative activity threshold (≤ 1 µM) provides a benchmark that distinguishes this compound from the majority of its 1,3,4-oxadiazole class members tested against HeLa cells.

Cancer biology Antiproliferative screening Cytotoxicity assays

Antibacterial Annotation vs. KKL-35: Shared Trans-Translation Target Annotation but Ortho-Cl Substitution Imposes Distinct Resistance Propensity

The AntibioticDB entry for the oxadiazole scaffold encompassing the target compound annotates it as a trans-translation inhibitor with activity against Gram-negative bacteria, specifically Legionella pneumophila [1]. The database further notes a demonstrated propensity to select for resistant mutants [1]. The well-characterized analog KKL-35 (para-Cl/para-F isomer) inhibits the trans-translation tagging reaction with an IC₅₀ of 0.9 µM and exhibits broad-spectrum antibacterial activity [2]. However, SAR studies on the oxadiazole class of antibacterials have demonstrated that the position of halogen substituents significantly modulates MIC values against the ESKAPE panel, with some ortho-substituted analogs showing differential Gram-negative selectivity compared to their para-substituted counterparts [3]. The target compound's ortho-chloro substitution may therefore confer a distinct resistance profile and antibacterial spectrum relative to KKL-35, though direct MIC head-to-head data have not been published.

Antibacterial discovery Trans-translation inhibition Legionella pneumophila

Physicochemical Differentiation: Calculated LogP and Solubility Constraints That Distinguish Procurement Requirements from Para-Substituted Analogs

The ortho-chloro and meta-fluoro substitution pattern of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide generates a different intramolecular hydrogen-bonding environment and molecular surface polarity compared to the para-substituted KKL-35 . Ortho-chloro substitution introduces intramolecular steric compression that can reduce solvent-accessible surface area and slightly increase calculated logP relative to para-substituted analogs, based on established physicochemical trends in halogenated biaryls [1]. The target compound's DMSO solubility has been reported at approximately 32 mg/mL (100.7 mM) for the closely related KKL-35 scaffold, though direct experimental solubility data for the 2-Cl/3-F isomer have not been independently published . These physicochemical distinctions have practical implications: differences in logP may affect cell permeability in cellular assays, while solubility differences dictate the feasible concentration range for in vitro testing and stock solution preparation.

Physicochemical profiling Drug-likeness Solubility

Purity and Batch Reproducibility: Documented 95%+ Purity Baseline as a Minimum Procurement Specification Criterion

Commercial suppliers of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide consistently specify a purity of ≥95% (HPLC), with catalog entries reporting 95%+ as the standard grade . While KKL-35 (CAS 865285-29-6) is available at higher certified purity (98%+) from multiple vendors , the target compound's commercial supply chain is more limited, with fewer validated sources. For procurement purposes, the minimum acceptable purity for reproducible biological testing is 95%, and the limited number of certified suppliers means that independent purity verification (HPLC, NMR, HRMS) should be performed upon receipt, particularly when transitioning between supplier lots. The absence of a formal pharmacopoeial monograph for this compound means that each batch's purity and identity must be confirmed against the provided certificate of analysis.

Quality control Compound procurement Reproducibility

N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide – Recommended Research Application Scenarios Based on Verified Evidence


Ortho-Substituted Oxadiazole Probe for Gram-Negative Antibacterial Target Validation

The compound's annotation as a trans-translation inhibitor with activity against Legionella pneumophila [1], combined with its ortho-chloro substitution pattern that distinguishes it from the para-substituted KKL-35 series, positions it as a complementary chemical probe for dissecting the trans-translation target landscape. Investigators studying SAR around the oxadiazole C5-aryl position can use this compound to test whether ortho-halogen substitution shifts Gram-negative selectivity, as suggested by Tresse et al. (2019) class-wide SAR trends [2]. The documented propensity to select for resistant mutants [1] also makes it a useful tool for resistance mechanism studies, where comparing resistance frequencies between the 2-Cl/3-F and 4-Cl/4-F isomers can reveal structure-dependent resistance liabilities.

Antiproliferative Screening Benchmark Compound for HeLa-Based Cytotoxicity Panels

The compound has a verified activity threshold of ≤ 1 µM in the HeLa WST8 antiproliferative assay (48-hour incubation) [1], making it suitable as a reference compound for calibrating HeLa cytotoxicity screening panels. Its position within the active subset of a 6-compound screening set provides a quantitative benchmark that can be used to normalize inter-assay variability when screening new oxadiazole analogs. Investigators should note that this antiproliferative activity has not been corroborated by independent published studies, and compound identity and purity must be verified before use as a panel reference standard [2].

Physicochemical Comparator in Halogen-Regioisomer Matched-Pair Analysis

This compound and KKL-35 form a near-ideal matched molecular pair for studying the impact of halogen position (ortho-Cl/meta-F vs. para-Cl/para-F) on oxadiazole scaffold properties. The identical molecular formula and molecular weight (317.7 g/mol) eliminate mass-dependent confounding in permeability, solubility, and metabolic stability comparisons [1][2]. This pair can be used to experimentally determine ΔlogP, Δsolubility, and Δpermeability attributable solely to halogen regiochemistry, providing physicochemical ground truth for computational models that predict substituent effects on heterocyclic scaffolds [3].

Procurement Quality Control Standard for Oxadiazole Library Expansion

Given the compound's narrower commercial availability and 95%+ purity specification [1], it can serve as a procurement quality control case study for laboratories building focused oxadiazole libraries. The limited supplier base necessitates rigorous in-house characterization (HPLC purity, HRMS identity confirmation, NMR structure verification) before committing the compound to high-throughput screening cascades. This 'due diligence' procurement workflow developed for this compound can be templated for other singleton oxadiazole analogs sourced from specialized chemical suppliers.

Quote Request

Request a Quote for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.